REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH:8][C:9]([CH3:11])=[O:10])[CH:3]=1.[C:12](Cl)(=[O:14])[CH3:13].[Cl-].[Al+3].[Cl-].[Cl-]>C(=S)=S>[C:12]([C:7]1[CH:6]=[CH:5][C:4]([NH:8][C:9](=[O:10])[CH3:11])=[CH:3][C:2]=1[CH3:1])(=[O:14])[CH3:13] |f:2.3.4.5|
|
Name
|
3
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=CC=C1)NC(=O)C
|
Name
|
|
Quantity
|
38.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
145 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The supernatant carbon disulfide layer was decanted off
|
Type
|
ADDITION
|
Details
|
the very dark viscous lower layer was poured into a mixture of cracked ice and hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
WASH
|
Details
|
washed with 1 L of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solid was dried under high vacuum for 30 h at RT no provide 52.17 g (90%) of title amide in the form of a light tan solid which
|
Duration
|
30 h
|
Type
|
CUSTOM
|
Details
|
is used as the crude material in the following reaction
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C1=C(C=C(C=C1)NC(C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |